molecular formula C13H15Cl5N2O B11993975 3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}butanamide

3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}butanamide

Cat. No.: B11993975
M. Wt: 392.5 g/mol
InChI Key: DRODYZOYVTXNNJ-UHFFFAOYSA-N
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Description

3-METHYL-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of multiple chlorine atoms and a butyramide group, which may impart unique chemical and physical properties. It is used in various scientific research applications due to its specific reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline, 3-methylbutyric acid, and trichloroacetyl chloride.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-METHYL-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins, and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(2,4-dichlorophenylamino)ethyl)acetamide
  • N-(2,2,2-Trichloro-1-(2,4-dichlorophenylamino)ethyl)propionamide

Comparison

Compared to similar compounds, 3-METHYL-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE may exhibit unique properties due to the presence of the 3-methyl group and the butyramide moiety

Properties

Molecular Formula

C13H15Cl5N2O

Molecular Weight

392.5 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]butanamide

InChI

InChI=1S/C13H15Cl5N2O/c1-7(2)5-11(21)20-12(13(16,17)18)19-10-4-3-8(14)6-9(10)15/h3-4,6-7,12,19H,5H2,1-2H3,(H,20,21)

InChI Key

DRODYZOYVTXNNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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